5-methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
5-methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with various substituents such as a methyl group, a methylbenzenesulfonyl group, and a phenylamino group
Preparation Methods
The synthesis of 5-methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-methylbenzenesulfonyl chloride with 5-methyl-2-aminopyrazole to form an intermediate, which is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
5-methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
5-methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling and leading to physiological effects.
Comparison with Similar Compounds
5-methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one can be compared with other similar compounds, such as:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has similar structural features but differs in its nitro groups, which contribute to its unique properties as a heat-resistant explosive.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another related compound with distinct thermal stability and detonation performance.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
2-anilino-5-methyl-3-(4-methylphenyl)sulfonyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13-8-10-16(11-9-13)28(26,27)18-19(22-15-6-4-3-5-7-15)23-24-17(25)12-14(2)21-20(18)24/h3-12,22-23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNWSNLNBHEVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(NN3C2=NC(=CC3=O)C)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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